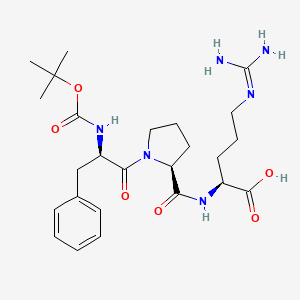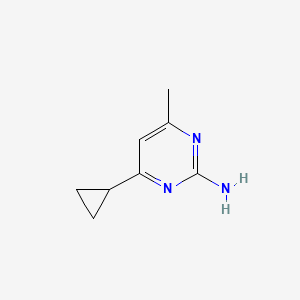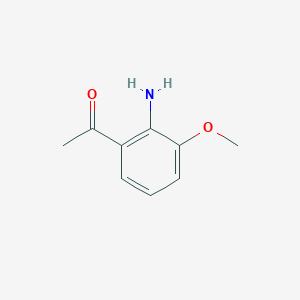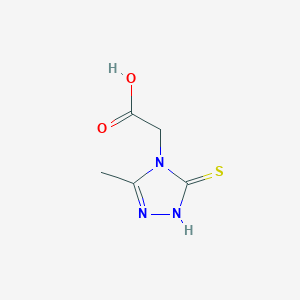
(3-Bromopyridin-2-yl)methanol
Overview
Description
(3-Bromopyridin-2-yl)methanol is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mimicking Metal Binding Sites
(3-Bromopyridin-2-yl)methanol has been utilized in the synthesis of novel mono-substituted and symmetrically tri-substituted tris(2-pyridyl)methanols, with applications in mimicking the metal binding site of carbonic anhydrase. These compounds, derived from 2-bromopyridines, are of interest due to their potential in forming metal complexes that can act as carbonic anhydrase mimics (Hannon, Mayers, & Taylor, 1998).
Coordination Compounds in Chemistry
The reaction of Ni(NCS)2 and 3-bromopyridine has led to the formation of various nickel(II)thiocyanate coordination compounds with 3-bromopyridine as a coligand. These compounds exhibit unique structural and magnetic properties, making them significant in the study of coordination chemistry (Krebs, Ceglarska, & Näther, 2021).
Asymmetric Synthesis in Organic Chemistry
In organic chemistry, this compound is used in the asymmetric synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes, demonstrating its utility in the synthesis of compounds with specific structural and stereochemical configurations (Durán-Galván & Connell, 2010).
Hydrogen-Bonded Supramolecular Architectures
The compound has also found applications in the creation of hydrogen-bonded supramolecular architectures, particularly in the context of copper(II) halides. These architectures are crucial for understanding molecular interactions and the formation of complex chemical structures (Suksangpanya et al., 2004).
Synthesis of Substituted Pyridine Derivatives
It plays a role in the synthesis of substituted pyridine derivatives, highlighting its versatility in forming structurally diverse chemical compounds. This aspect is particularly relevant in the development of new materials and pharmaceuticals (Naghiyev et al., 2019).
Methanol Synthesis Catalysis
Furthermore, the compound's derivatives are examined in the context of methanol synthesis catalysis via hydrogenation of carbon oxides, providing insights into alternative approaches for methanol production, a key industrial chemical (Richard & Fan, 2018).
Safety and Hazards
“(3-Bromopyridin-2-yl)methanol” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .
Relevant Papers
There are several peer-reviewed papers related to “this compound” that provide more detailed information about its properties and uses .
Properties
IUPAC Name |
(3-bromopyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTLCYCJDYIEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554434 | |
| Record name | (3-Bromopyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52378-64-0 | |
| Record name | (3-Bromopyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details













Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
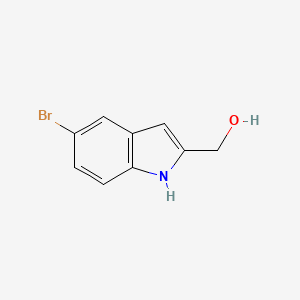
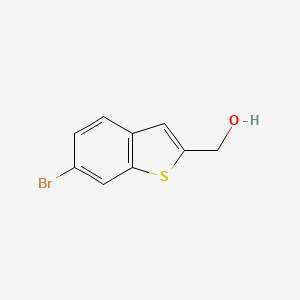
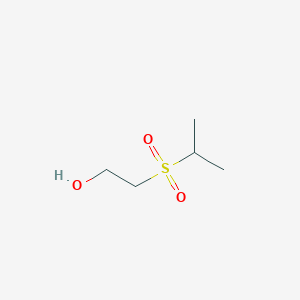
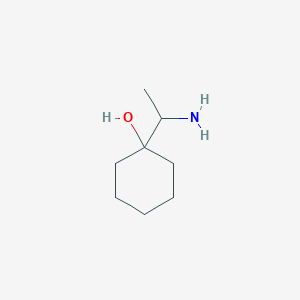

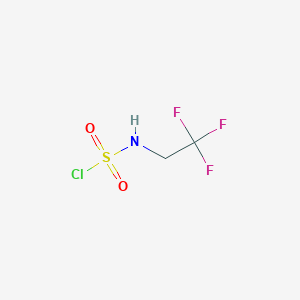
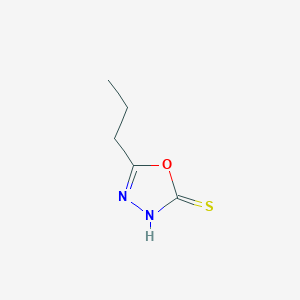
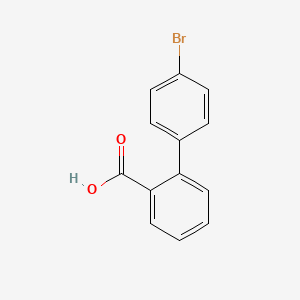
![4,6-Diamino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B1282903.png)
